1-(Dimethoxyphosphorylmethyl)-4-methylbenzene
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as aromatic nucleophilic substitution, as seen in the synthesis of sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene . Electrosynthesis is another method used for the polymerization of 1,3-dimethoxybenzene to form poly(1,3-dimethoxybenzene) . Additionally, the Friedel–Crafts alkylation method was employed to synthesize 1,4-bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene10.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic methods and X-ray crystallography. For instance, the molecular structure of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene and its derivatives was confirmed by conventional spectroscopic methods and X-ray crystallography, revealing unusually large bond angles around phosphorus atoms . The crystal and molecular structure of 1,4-dimethoxybenzene was also determined, showing that the methyl groups lie in the plane of the ring .
Chemical Reactions Analysis
Chemical reactions involving related compounds include the oxidation of 2-chloro-1,4-dimethoxybenzene by lignin peroxidase to form various products , and the facile oxidation of fused 1,4-dimethoxybenzenes to 1,4-quinones using NBS . The reactivity of these compounds under different conditions provides insights into the potential chemical behavior of "1-(Dimethoxyphosphorylmethyl)-4-methylbenzene".
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized through various techniques. For example, the electrosynthesized poly(1,3-dimethoxybenzene) is insoluble in common solvents and exhibits a room temperature electrical conductivity of 2.5 × 10^−4 S cm^−1 . The photophysics of 1,4-diethynylbenzenes in solution and in crystals have been analyzed, revealing the effects of aggregation on their photophysical properties .
Scientific Research Applications
Energy Storage Materials
1,4-Dimethoxybenzene derivatives, similar in structure to 1-(Dimethoxyphosphorylmethyl)-4-methylbenzene, are explored for their potential as catholytes in non-aqueous redox flow batteries. These derivatives, particularly when substituted to enhance stability, offer high open-circuit potentials and excellent electrochemical reversibility. Their chemical stability, especially in the oxidized form, is crucial for long-term operation, making them suitable for energy storage applications. Innovations like the development of novel catholyte molecules with improved solubility and chemical stability in the charged state highlight the potential of these compounds in advanced battery technologies (Jingjing Zhang et al., 2017).
Organic Synthesis and Functional Materials
The regioselective bromination of dimethoxybenzene derivatives and their subsequent conversion into functionalized compounds demonstrate the versatility of these molecules in organic synthesis. Such transformations allow for the generation of new sulfur-containing quinone derivatives, showcasing the role of these compounds in synthesizing materials with potential applications in electronics, photonics, and as intermediates in the synthesis of more complex molecules (R. Aitken et al., 2016).
Marine-Derived Bioactive Compounds
Compounds structurally related to 1-(Dimethoxyphosphorylmethyl)-4-methylbenzene, isolated from marine sources, have been investigated for their lipid-reducing activities. These studies reveal the potential of such compounds in the treatment of lipid metabolic disorders and obesity, highlighting the broader implications of dimethoxybenzene derivatives in medicinal chemistry and pharmacology (Margarida Costa et al., 2019).
Safety And Hazards
This involves studying the compound’s toxicity, its potential hazards, and any safety precautions that need to be taken when handling it.
Future Directions
This involves identifying areas where further research is needed, potential applications for the compound, and any unanswered questions about its properties or behavior.
properties
IUPAC Name |
1-(dimethoxyphosphorylmethyl)-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O3P/c1-9-4-6-10(7-5-9)8-14(11,12-2)13-3/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCMITCQPZPVDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CP(=O)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378710 | |
Record name | Dimethyl [(4-methylphenyl)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Dimethoxyphosphorylmethyl)-4-methylbenzene | |
CAS RN |
17105-64-5 | |
Record name | Dimethyl P-[(4-methylphenyl)methyl]phosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17105-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl [(4-methylphenyl)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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